5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-9(21)8-14-18-16(24-20-14)19-15(22)13-7-6-12(23-13)10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQVOTZDDPBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and the thiadiazole intermediate.
Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-furylcarbinol derivative.
Coupling of the Functional Groups: The final step involves coupling the chlorophenyl-thiadiazole intermediate with the furan ring under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the oxopropyl moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the oxopropyl moiety.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has shown that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The presence of the chlorophenyl and furamide groups in this compound enhances its activity against various bacterial strains. Studies indicate that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
1.2 Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies demonstrate that 5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide can inhibit tumor growth in vitro by disrupting cellular signaling pathways involved in proliferation and survival .
1.3 Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research indicates that similar thiadiazole derivatives can reduce inflammation markers in animal models, suggesting a potential use in treating inflammatory diseases such as arthritis and other chronic conditions .
Agricultural Applications
2.1 Pesticide Development
The compound's bioactivity extends to agricultural applications, particularly as a pesticide or herbicide. Its chemical structure allows it to interact with specific biological pathways in pests, leading to effective pest control while minimizing harm to beneficial organisms. Field trials have shown promising results in reducing pest populations without significant ecological disruption .
2.2 Plant Growth Regulation
Research into plant growth regulators has identified thiadiazole derivatives as effective agents for enhancing plant growth and yield. The compound may act by modulating hormonal pathways in plants, promoting better root development and stress resistance under adverse conditions .
Material Science
3.1 Synthesis of Functional Materials
In material science, the unique properties of this compound make it suitable for developing functional materials such as sensors and catalysts. The compound's ability to form stable complexes with metals can be exploited in catalysis for various organic reactions .
3.2 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. Studies suggest that adding thiadiazole derivatives can improve the durability and performance of polymers used in industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a core structure with several analogues, differing primarily in substituent groups on the phenyl ring, thiadiazole, or furan moieties. Key examples include:
5-[(4-Methylphenoxy)methyl]-N-[3-(2-Oxopropyl)-1,2,4-Thiadiazol-5-yl]-2-Furamide
- Molecular Formula : C₁₈H₁₇N₃O₄S (MW: 371.41 g/mol)
- Key Differences: Replaces the 2-chlorophenyl group with a 4-methylphenoxymethyl substituent.
- Synthesis Relevance : Similar synthetic routes (e.g., POCl₃-mediated cyclization) may apply, as described for thiadiazole derivatives in .
5-(2,4-Dichlorophenyl)-N-[3-(2-Oxopropyl)-1,2,4-Thiadiazol-5-yl]Furan-2-Carboxamide
- Molecular Formula : C₁₆H₁₁Cl₂N₃O₃S (MW: 420.25 g/mol)
- Key Differences: Features a 2,4-dichlorophenyl group, increasing electron-withdrawing effects and steric bulk. This could alter binding affinity in biological targets compared to the mono-chloro derivative .
- Pharmacological Context : Listed as a screening compound, suggesting preliminary evaluation in drug discovery pipelines.
5-(3-Chloro-2-Methylphenyl)-N-(1,3-Thiazol-2-yl)-2-Furamide
- Molecular Formula : C₁₅H₁₁ClN₂O₂S (MW: 318.78 g/mol)
- Key Differences : Replaces the 1,2,4-thiadiazole with a 1,3-thiazole ring and substitutes the 2-oxopropyl group with a simpler methylphenyl group. The thiazole ring may modulate electronic properties and metabolic stability .
Molecular Properties and Computational Insights
For example:
- The 2-chlorophenyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to methylphenoxy analogues.
- The 2-oxopropyl side chain on the thiadiazole ring could influence solubility and hydrogen-bonding capacity .
Comparative Table of Key Compounds
*Molecular formula inferred from analogues.
Q & A
Q. What are the key synthetic steps and reaction optimizations for synthesizing 5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide?
The synthesis involves:
- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives using POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate intermediates .
- Coupling reactions : Introducing the 2-chlorophenyl furan moiety via nucleophilic substitution or amide bond formation, optimized by stoichiometric control and triethylamine catalysis .
- Purification : Column chromatography or recrystallization from DMSO/water mixtures ensures high purity (>95%) . Reaction monitoring via TLC and adjustments in solvent polarity (e.g., pet-ether vs. DMSO) improve yield and reproducibility .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Resolve aromatic protons (2-chlorophenyl, furamide) and confirm substituent positions (e.g., 2-oxopropyl group on thiadiazole) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thiadiazole ring vibrations .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass matching C₁₆H₁₁ClN₃O₃S) .
Q. How is purity assessed during synthesis and post-purification?
- TLC : Monitors reaction progress using silica gel plates (e.g., Merck F₂₅₄) with UV visualization .
- HPLC : Quantifies purity post-synthesis (e.g., C18 reverse-phase columns, acetonitrile/water mobile phase) .
- Melting Point Analysis : Sharp melting ranges (±2°C) confirm crystalline homogeneity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for structural validation?
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to distinguish regioisomers (e.g., thiadiazole vs. oxadiazole rings) .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., via slow evaporation from ethanol) .
- Isotopic Labeling : Tracks reaction intermediates to confirm synthetic pathways .
Q. What strategies are used to study the structure-activity relationship (SAR) of this compound?
- Analog Synthesis : Modifying substituents (e.g., replacing 2-chlorophenyl with fluorophenyl or varying the thiadiazole side chain) .
- Bioactivity Assays : Testing against enzyme targets (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) to correlate structural features with activity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to receptors like GPCRs or ion channels .
Q. What in vitro models evaluate pharmacokinetic properties such as metabolic stability?
- Hepatic Microsomes : Assess phase I metabolism (CYP450 enzymes) using LC-MS to quantify degradation half-life .
- Caco-2 Cell Monolayers : Measure intestinal permeability (Papp values) to predict oral bioavailability .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines free fraction (%) in serum .
Q. How are reaction mechanisms elucidated for key synthetic steps?
- Kinetic Studies : Varying temperature and reagent concentrations to identify rate-determining steps (e.g., thiadiazole cyclization vs. amidation) .
- Isolation of Intermediates : Trapping reactive species (e.g., acyl chlorides) for characterization via NMR or MS .
- DFT Calculations : Predict transition states and activation energies for cyclization reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across studies?
- Standardized Assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Counter-Screening : Test against off-targets (e.g., hERG channels) to rule out nonspecific effects .
- Meta-Analysis : Compare data across published analogs to identify trends (e.g., chlorine substitution enhancing potency) .
Q. What methods validate synthetic reproducibility when scaling up reactions?
- DoE (Design of Experiments) : Optimizes parameters (temperature, solvent ratio) using statistical models .
- PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy monitors real-time reaction progress .
- Batch-to-Batch Consistency : Compare NMR/HRMS data across batches to ensure structural fidelity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
